molecular formula C14H13ClN2O B2716948 4-Amino-N-benzyl-2-chlorobenzamide CAS No. 301527-89-9

4-Amino-N-benzyl-2-chlorobenzamide

Cat. No.: B2716948
CAS No.: 301527-89-9
M. Wt: 260.72
InChI Key: RBRXYCDZIUJGLW-UHFFFAOYSA-N
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Description

4-Amino-N-benzyl-2-chlorobenzamide is an organic compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol . This compound is characterized by the presence of an amino group, a benzyl group, and a chlorobenzamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-benzyl-2-chlorobenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include controlling temperature, reaction time, and the use of solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-benzyl-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

4-Amino-N-benzyl-2-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-benzyl-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Amino-2-chlorobenzamide
  • 4-Amino-2-chlorobenzonitrile
  • 4-Amino-2-chlorobenzoic acid

Comparison: 4-Amino-N-benzyl-2-chlorobenzamide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

4-Amino-N-benzyl-2-chlorobenzamide (chemical formula: C14H13ClN2O, molecular weight: 260.72 g/mol) is an organic compound notable for its potential biological activities, particularly in the fields of oncology and microbiology. This compound features a benzyl group, which significantly influences its chemical reactivity and biological properties.

The synthesis of this compound typically involves the reaction of 4-amino-2-chlorobenzoic acid with benzylamine, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The compound can undergo various chemical reactions, including nucleophilic substitutions and redox reactions, which are essential for its application in drug development and chemical synthesis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study on related compounds demonstrated that derivatives of benzamide showed potent cytotoxic effects against various cancer cell lines, particularly leukemia cells. For instance, a closely related compound, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (referred to as 4e ), displayed IC50 values of 0.96 µM against the NB4 leukemia cell line and was notably more effective than other derivatives tested .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
4e NB40.96
HL601.62
MV4-111.90
K5624.23
4a HCT11618.8
MCF729.3

The mechanism underlying the anticancer activity of these compounds does not appear to involve traditional pathways such as tubulin polymerization or Src inhibition, suggesting alternative modes of action that warrant further investigation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies indicate that compounds with similar structures exhibit antifungal and antibacterial activities, making them candidates for further research in infectious disease treatment.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to apoptosis in cancer cells or inhibition of microbial growth. The precise molecular targets remain an area of active research.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of benzamide derivatives in cancer therapy:

  • Study on Leukemia Cell Lines : A series of N-benzylacetamides were synthesized and tested against leukemia cell lines, revealing that certain modifications enhanced their cytotoxic potency significantly compared to solid tumor lines .
  • Structure-Activity Relationship (SAR) Analysis : Investigations into the SAR of related compounds indicated that modifications to the benzamide structure could lead to substantial changes in biological activity, emphasizing the importance of chemical structure in drug design.
  • Clinical Implications : The promising results from preclinical studies suggest potential pathways for developing novel therapeutic agents targeting specific cancers and infections.

Properties

IUPAC Name

4-amino-N-benzyl-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRXYCDZIUJGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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